molecular formula C12H8BrFO B1274146 1-Bromo-4-(4-fluorophenoxy)benzene CAS No. 55102-99-3

1-Bromo-4-(4-fluorophenoxy)benzene

Cat. No. B1274146
CAS RN: 55102-99-3
M. Wt: 267.09 g/mol
InChI Key: QAOAGSVWMAMCGQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-fluorophenoxy)benzene is a compound that is not directly discussed in the provided papers. However, related brominated and fluorinated benzene derivatives are mentioned, which can provide insights into the chemical behavior and potential applications of the compound . For instance, brominated flame retardants and fluorinated synthons for radiopharmaceuticals are areas of active research .

Synthesis Analysis

The synthesis of related brominated benzene compounds often involves halogenation reactions, as seen in the preparation of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is used as a precursor for graphene nanoribbons . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene, indicating that bromination is a common step in the synthesis of such compounds . The synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene would likely follow similar bromination strategies, with the additional step of introducing the fluorophenoxy group.

Molecular Structure Analysis

Density functional theory (DFT) calculations are often used to predict the molecular structure and properties of brominated benzene derivatives, as demonstrated in the study of 1-bromo-4-(3,7-dimethyloctyl)benzene . X-ray crystallography is another powerful tool for determining the structure of brominated benzenes, providing detailed insights into molecular interactions such as C–H···Br, C–Br···Br, and C–Br···π . These techniques would be applicable to analyze the molecular structure of 1-Bromo-4-(4-fluorophenoxy)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, including nucleophilic substitution, which is used to synthesize fluorinated analogs . The presence of a bromine atom in the molecule suggests that 1-Bromo-4-(4-fluorophenoxy)benzene could undergo similar reactions, potentially serving as an intermediate for further functionalization or as a precursor for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibits aggregation-induced emission (AIE) properties, which are significant for optoelectronic applications . The introduction of a fluorophenoxy group in 1-Bromo-4-(4-fluorophenoxy)benzene would likely affect its physical properties, such as solubility and boiling point, as well as its chemical reactivity and photophysical behavior.

Scientific Research Applications

Synthesis and Labeling in Radiopharmaceuticals

  • Radiosynthesis Applications

    1-Bromo-4-(4-fluorophenoxy)benzene and its derivatives have been utilized in the synthesis of radiopharmaceuticals. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, showcasing the use of these compounds in developing new bifunctional labeling agents (Namolingam et al., 2001).

  • Precursor for Radiosynthesis

    Bis(4-benzyloxyphenyl)iodonium salts, derived from similar bromophenol compounds, have proven effective as labeling precursors in the radiosynthesis of 4-[18F]fluorophenol, a critical intermediate for constructing complex molecules with a 4-[18F]fluorophenoxy moiety (Helfer et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis of Complex Molecules

    The compound and its related derivatives are used in synthesizing complex molecules. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene has been synthesized through nucleophilic reactions, demonstrating the versatility of bromophenols in chemical synthesis (Liang Zuo-qi, 2015).

  • Dielectric Studies

    Studies involving dielectric relaxation and dipole moment have utilized halogenated phenols like 4-fluorophenol, providing insights into intermolecular interactions in various solute-solvent systems. This highlights the role of such compounds in understanding molecular behaviors (Basha et al., 2022).

Biological and Medicinal Research

  • PTP1B Inhibitors Synthesis

    Bromophenols, similar to the compound , have been synthesized and evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, showcasing their potential in biological and medicinal applications (Guo et al., 2011).

  • Synthesis of Antibacterial Compounds

    Research into (prop-2-ynyloxy) benzene derivatives, which include bromophenols, has demonstrated their potential in creating compounds with antibacterial and antiurease activities, underscoring the biomedical significance of these compounds (Batool et al., 2014).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-bromo-4-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOAGSVWMAMCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203627
Record name Benzene, 1-bromo-4-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-fluorophenoxy)benzene

CAS RN

55102-99-3
Record name Benzene, 1-bromo-4-(4-fluorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
The historical antimalarial compound endochin served as a structural lead for optimization. Endochin-like quinolones (ELQ) were prepared by a novel chemical route and assessed for …
Number of citations: 118 pubs.acs.org

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